molecular formula C24H28N4O3S B6563188 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 920200-89-1

2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6563188
CAS RN: 920200-89-1
M. Wt: 452.6 g/mol
InChI Key: CFQZWCPVTIMRDF-UHFFFAOYSA-N
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Description

2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3S and its molecular weight is 452.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is 452.18821194 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antibacterial and antifungal properties. Researchers synthesized 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols (6) from 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione 4. These derivatives were obtained by rearranging 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine 3. The compounds were characterized using nuclear magnetic resonance (NMR), infrared, and mass spectral data, as well as elemental analysis .

Antibacterial Activity: The synthesized compounds were screened against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). Their antibacterial activity was evaluated, providing insights into potential therapeutic applications.

Antifungal Activity: The same compounds were also tested for antifungal activity against two yeasts: Candida albicans and Saccharomyces cerevisiae. Understanding their efficacy against fungal pathogens is crucial for developing antifungal agents.

Drug Development: Given its unique structure, VU0502464-1/F2849-0202 could serve as a scaffold for designing novel drugs. Medicinal chemists may explore modifications to enhance its pharmacological properties.

Biological Studies: Researchers could investigate the compound’s impact on cellular processes, such as enzyme inhibition, receptor binding, or signal transduction pathways. Understanding its biological interactions is essential for uncovering potential therapeutic targets.

Chemical Biology: The compound’s reactivity and selectivity could be studied in detail. It might interact with specific proteins, nucleic acids, or other biomolecules, making it valuable for chemical biology research.

Computational Modeling: Molecular dynamics simulations and docking studies could predict its binding affinity to specific protein targets. Such computational approaches guide drug discovery efforts.

Materials Science: Considering its structural features, VU0502464-1/F2849-0202 might find applications in materials science, such as organic electronics or nanomaterials.

Conclusion

properties

IUPAC Name

2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-14-7-15(2)23(16(3)8-14)27-22(30)12-28-11-21(31-6)20(29)10-19(28)13-32-24-25-17(4)9-18(5)26-24/h7-11H,12-13H2,1-6H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQZWCPVTIMRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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